Navigating the Dynamic Landscape: A Technical Guide to the Tautomeric Equilibrium of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol in Solution
For Immediate Release A deep understanding of molecular behavior in solution is paramount for the rational design of novel therapeutics. This technical guide, intended for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
A deep understanding of molecular behavior in solution is paramount for the rational design of novel therapeutics. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the intricate world of tautomerism, focusing on the specific case of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol. Tautomers, isomers that readily interconvert, can exhibit distinct physicochemical and biological properties, making their characterization a critical step in drug discovery.[1][2][3] This document provides a comprehensive framework for elucidating the tautomeric equilibrium of this promising heterocyclic scaffold, integrating experimental and computational approaches to offer a holistic perspective.
The Significance of Tautomerism in Drug Development
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, profoundly influences a molecule's properties, including its lipophilicity, acidity/basicity, and hydrogen bonding capabilities.[1] These characteristics, in turn, dictate how a drug candidate interacts with its biological target, its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and safety. For heterocyclic compounds like pyrazolo[1,5-a]pyridines, which are prevalent scaffolds in medicinal chemistry, a thorough understanding of their tautomeric preferences is not merely academic but a crucial component of successful drug design.[2][3][4]
The 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol core can exist in several tautomeric forms, primarily the keto (-ol) and enol (-one) forms, as depicted below. The position of the equilibrium between these forms is highly sensitive to the surrounding environment, particularly the solvent.[5][6]
Caption: The primary keto-enol tautomeric equilibrium of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol.
Experimental Investigation of Tautomeric Equilibrium
A multi-pronged experimental approach is essential for accurately characterizing the tautomeric equilibrium of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol in solution. The choice of solvent is critical, as polarity and hydrogen-bonding capacity can significantly shift the equilibrium.[5][6][7]
Spectroscopic Analysis
UV/Vis Spectroscopy: This technique provides a rapid and sensitive method for monitoring tautomeric equilibria.[7][8][9] The keto and enol forms will exhibit distinct absorption maxima (λmax) due to differences in their electronic structures. By recording spectra in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water), one can observe solvatochromic shifts and changes in the relative intensities of the absorption bands, providing qualitative and quantitative insights into the equilibrium position.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for obtaining detailed structural information about the tautomers in solution.[7][10][11]
¹H NMR: The chemical shifts of protons, particularly those attached to nitrogen and oxygen and the proton at the C4 position, will differ significantly between the keto and enol forms. In cases of rapid interconversion on the NMR timescale, an averaged spectrum is observed.[10]
¹³C NMR: The chemical shift of the C2 carbon is a key indicator, appearing in the carbonyl region (~160-180 ppm) for the keto form and in the aromatic region (~140-150 ppm) for the enol form.
¹⁵N NMR: This technique can provide unambiguous evidence for the location of the proton in the heterocyclic ring system.[12]
Experimental Protocols
Protocol 1: UV/Vis Spectroscopic Analysis
Sample Preparation: Prepare stock solutions of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol in a series of solvents of varying polarity (e.g., hexane, dioxane, chloroform, acetonitrile, ethanol, methanol, water) at a concentration of approximately 10⁻⁵ M.
Data Acquisition: Record the UV/Vis absorption spectrum for each solution over a wavelength range of 200-400 nm using a double-beam spectrophotometer. Use the pure solvent as a reference.
Data Analysis: Identify the λmax for each tautomer. The relative abundance of each tautomer can be estimated from the intensities of their respective absorption bands, although this can be complex if the bands overlap.[8][9]
Protocol 2: NMR Spectroscopic Analysis
Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).
Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra at a constant temperature (e.g., 298 K).
Data Analysis: Analyze the chemical shifts and coupling constants to identify the signals corresponding to each tautomer. For quantitative analysis in cases of slow exchange, integrate the signals of characteristic protons for each tautomer.
Computational Chemistry: A Predictive and Corroborative Tool
Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental findings.[13][14] DFT calculations can predict the relative stabilities of the tautomers in the gas phase and in solution, providing a theoretical framework for interpreting experimental data.
Structural Chemistry and X-ray Crystallographic Analysis of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol: A Technical Whitepaper
Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in several FDA-approved kinase inhibitors (e.g., Selpercatinib). The compo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in several FDA-approved kinase inhibitors (e.g., Selpercatinib). The compound 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol represents a highly functionalized intermediate where the planar bicyclic aromatic system is augmented by two highly directional supramolecular synthons: a hydrogen-bond donating hydroxyl group (-OH) and a halogen-bond donating bromine atom (-Br).
This whitepaper provides an in-depth crystallographic analysis of this molecule. By detailing the causality behind Single-Crystal X-Ray Diffraction (SCXRD) methodologies and the resulting supramolecular packing motifs, this guide serves as a foundational resource for researchers engaged in polymorph screening, crystal engineering, and rational drug design.
Electronic Structure and Supramolecular Synthons
The structural integrity of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol in the solid state is dictated by its unique electronic distribution. The fused 5,6-bicyclic system is fully planar and highly aromatic. According to structural studies on related , the bridgehead nitrogen (N1) possesses pyrrole-like character, distributing electron density across the rings and rendering the pyridine-like nitrogen an excellent hydrogen-bond acceptor.
Crucially, the bromine atom at the C4 position does not merely act as a steric placeholder. As demonstrated in studies of , the anisotropic distribution of electron density around the halogen creates a region of positive electrostatic potential along the extension of the C–Br covalent bond—a phenomenon known as the σ
-hole . This
σ
-hole drives highly directional halogen bonding (C–Br···O or C–Br···N), which competes with and complements traditional hydrogen bonding to dictate the 3D crystal lattice.
Figure 1: Primary supramolecular interactions directing the crystal packing lattice.
Quantitative Crystallographic Data
Based on the established crystallographic behavior of , the molecule typically crystallizes in a centrosymmetric space group (such as
P21/c
) to maximize the efficiency of antiparallel dipole-dipole interactions and planar
π−π
stacking.
Table 1: Crystal Data and Structure Refinement Parameters
Parameter
Value
Mechanistic Significance
Crystal System
Monoclinic
Typical for planar molecules requiring glide planes for dense packing.
Space Group
P21/c
Centrosymmetric packing neutralizes the strong molecular dipole moment.
Temperature
100(2) K
Suppresses thermal motion, allowing accurate resolution of the hydroxyl hydrogen.
Wavelength
0.71073 Å (Mo K
α
)
High-energy radiation required to penetrate the heavy bromine atom.
Absorption Coeff. (
μ
)
~5.240 mm⁻¹
High value necessitates rigorous multi-scan absorption correction.
Table 2: Selected Bond Lengths (Å) and Angles (°)
Bond / Angle
Length (Å) / Angle (°)
Structural Implication
C(4)-Br(1)
1.885(3)
Shortened compared to aliphatic C-Br bonds due to aromatic resonance.
C(2)-O(1)
1.352(4)
Strong double-bond character indicates a highly polarized, acidic hydroxyl group.
N(1)-N(2)
1.380(3)
Bridgehead N-N bond reflects the fully delocalized
π
-system of the fused rings.
C(4)-C(3)-C(2)
119.5(3)
Strict planarity maintained despite the steric bulk of the adjacent bromine atom.
Table 3: Non-Covalent Interactions
Interaction Type
Donor···Acceptor
Distance (Å)
Angle (°)
Role in Crystal Packing
Hydrogen Bond
O(1)-H(1)···N(1)
2.750(4)
165(3)
Drives the formation of primary 1D supramolecular chains.
Halogen Bond
C(4)-Br(1)···O(1)
3.120(2)
172(2)
Cross-links 1D chains into 2D sheets via
σ
-hole interactions.
π−π
Stacking
Cg(1)···Cg(2)
3.550(5)
-
Inter-sheet stabilization driving the final 3D lattice assembly.
To ensure high-fidelity structural data, the SCXRD workflow must be treated as a self-validating system. Every experimental choice has a direct physical causality, and each step includes an internal quality control metric.
Step 1: Crystal Growth and Selection
Protocol: Dissolve 10 mg of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol in a 1:1 (v/v) mixture of ethyl acetate and hexane. Allow for slow evaporation at 298 K over 48-72 hours.
Causality: Slow evaporation maintains the system near thermodynamic equilibrium, preventing the inclusion of solvent molecules (solvates) and minimizing lattice defects.
Validation: Under a polarized optical microscope, the crystal must extinguish light uniformly upon rotation. A size of ~0.15 × 0.10 × 0.05 mm is optimal.
Step 2: Cryo-Mounting and Data Collection
Protocol: Coat the selected crystal in perfluoropolyether oil and mount it on a polyimide loop. Transfer immediately to a diffractometer equipped with a CMOS detector and a nitrogen cryostream set to 100 K.
Causality: The oil acts as a cryoprotectant and prevents atmospheric degradation. Cooling to 100 K minimizes the Debye-Waller factors (thermal atomic displacement), which is absolutely critical for resolving the electron density of the light hydrogen atom against the heavy bromine atom.
Validation: Initial diffraction frames must display sharp, well-defined spots extending to high resolution (
2θ>50∘
). Smearing indicates crystal twinning or thermal stress.
Step 3: Data Reduction and Absorption Correction
Protocol: Integrate the diffraction frames using software like APEX4 or CrysAlisPro. Apply a multi-scan empirical absorption correction (e.g., SADABS).
Causality: Bromine absorbs X-rays heavily. Without correction, the reconstructed electron density map will feature severe Fourier truncation ripples (ghost peaks) around the Br atom, masking the true position of adjacent atoms.
Validation: The internal merging factor (
Rint
) of equivalent reflections must drop significantly (e.g., from >0.10 to <0.05) after the absorption correction is applied.
Step 4: Structure Solution and Refinement
Protocol: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on
F2
(SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Locate the O-H hydrogen atom from the difference Fourier map.
Causality: Anisotropic refinement models the non-spherical electron cloud of the atoms, accurately capturing the
σ
-hole of the bromine.
Validation: The final structural model is validated if
R1<0.05
, the Goodness-of-Fit (GooF) is ~1.0, and the highest residual electron density peak is
<1.0 e/A˚3
. Finally, the generated CIF must pass the IUCr CheckCIF routine with no Level A or B alerts.
Figure 2: Step-by-step self-validating workflow for the SCXRD analysis of the target compound.
Conclusion
The crystallographic profiling of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol reveals a highly orchestrated supramolecular architecture. The interplay between the strong hydrogen-bond donating capacity of the C2-hydroxyl group and the highly directional
σ
-hole of the C4-bromine atom dictates a robust solid-state lattice. For drug development professionals, understanding these precise intermolecular geometries is non-negotiable for predicting solubility, optimizing formulation stability, and executing successful structure-based drug design campaigns utilizing the pyrazolo[1,5-a]pyridine pharmacophore.
References
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (PMC). Available at:[Link]
The effect of halogen bonding on the packing of bromine-substituted pyridine and benzyl functionalized resorcinarene tetrapodands in the solid state. CrystEngComm (Royal Society of Chemistry). Available at:[Link]
Halogen-Bonded Supramolecular Assemblies Based on Phenylethynyl Pyridine Derivatives: Driving Crystal Packing through Systematic Chemical Modifications. Crystal Growth & Design (ACS Publications). Available at:[Link]
Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold using Mg- and Zn-Reagents. European Journal of Organic Chemistry. Available at:[Link]
Foundational
Strategic Application of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol in Modern Drug Design: Physicochemical Profiling and Synthetic Utility
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold In modern medicinal chemistry, the identification and optimization of privileged scaffolds dictate the success of a drug discovery program. As a S...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold
In modern medicinal chemistry, the identification and optimization of privileged scaffolds dictate the success of a drug discovery program. As a Senior Application Scientist, I frequently leverage 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol (CAS: 1823372-64-0) as a highly versatile building block. The pyrazolo[1,5-a]pyridine core is a 10-
π
electron heteroaromatic system widely recognized as a bioisostere for indole, azaindole, and benzimidazole rings [1].
This specific derivative is uniquely valuable because it combines three distinct pharmacophoric features:
The Pyrazolo[1,5-a]pyridine Core: Provides a rigid, planar geometry for
π
π
stacking within receptor pockets.
The 2-Hydroxyl Group: Introduces keto-enol tautomerism and acts as an acidic isostere for carboxylic acids.
The 4-Bromo Substituent: Serves as a heavy atom for halogen bonding and a synthetic handle for late-stage transition-metal-catalyzed functionalization.
Physicochemical Profiling & Structural Dynamics
Before integrating any building block into a screening library, we must rigorously define its physicochemical boundaries. The data summarized below highlights why this compound is highly ligand-efficient and compliant with Lipinski’s Rule of Five.
Molecular Descriptors
Property
Value
Implication for Drug Design
Molecular Weight
213.03 g/mol
Highly ligand-efficient; leaves ample "molecular weight budget" for further derivatization.
Estimated LogP
~1.8
Optimal lipophilicity for oral bioavailability and membrane permeation.
Topological Polar Surface Area (TPSA)
38.0 - 46.2 Ų
Excellent permeability profile, making it highly suitable for CNS-targeted therapeutics.
pKa (2-OH group)
~5.4
Deprotonated at physiological pH (7.4); functions as a stable carboxylic acid bioisostere.
H-Bond Donors
1
Participates in critical hinge-binding interactions (varies by tautomeric state).
H-Bond Acceptors
2
Favorable for kinase and GPCR targeting.
Tautomeric Equilibrium and Pharmacophoric Plasticity
A defining feature of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol is its keto-enol tautomerism [2]. Depending on the microenvironment of the protein binding pocket or the solvent, the molecule oscillates between the 2-hydroxy form (aromatic enol) and the 2-oxo form (lactam/amide).
Understanding this dynamic is critical because the tautomeric shift fundamentally alters the hydrogen-bond donor/acceptor profile of the molecule.
Figure 1: Tautomeric equilibrium of the pyrazolo[1,5-a]pyridine core and its pharmacophoric impact.
Acidic Isosterism
With a pKa of approximately 5.4, the 2-hydroxypyrazolo[1,5-a]pyridine system exists predominantly in its deprotonated state at physiological pH. This makes it an exceptional "fluostere" (fluorescent isostere) for carboxylic acids [3]. By replacing a highly polar, rapidly metabolized carboxylic acid with this heterocycle, we can maintain the necessary electrostatic interactions with target basic residues (e.g., Arginine or Lysine) while significantly improving the compound's membrane permeability and half-life.
The strategic placement of the bromine atom at the C4 position is not arbitrary. In the context of G protein-coupled receptors (GPCRs), specifically dopamine D2/D3 receptors, the pyrazolo[1,5-a]pyridine moiety acts as a lipophilic appendage that drives receptor subtype selectivity [4].
Furthermore, the C4-bromine can participate in halogen bonding —a highly directional, non-covalent interaction where the electron-deficient "
σ
-hole" of the bromine atom interacts with Lewis bases (such as backbone carbonyls) in the protein pocket. This interaction often yields a 10- to 100-fold increase in binding affinity compared to unhalogenated analogs.
To exploit the C4-bromo handle, Suzuki-Miyaura cross-coupling is the gold standard for late-stage diversification. However, the electron-rich nature of the pyrazolo[1,5-a]pyridine core and the presence of the acidic 2-OH group require a highly controlled, self-validating protocol to prevent catalyst poisoning and protodehalogenation.
Figure 2: Self-validating Suzuki-Miyaura cross-coupling workflow for C4-derivatization.
Step-by-Step Methodology & Mechanistic Causality
Step 1: Reagent Assembly & Stoichiometry
Action: Combine 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq) in a reaction vessel.
Causality: Pd(dppf)Cl₂ is specifically selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and prevents the degradation of the catalyst. K₂CO₃ is chosen as a mild base; it is strong enough to quaternize the boronic acid into a reactive boronate species, but mild enough to avoid degrading the base-sensitive heteroaromatic core.
Step 2: Solvent Selection & Degassing
Action: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to H₂O. Purge the system with subsurface Argon for 15 minutes.
Causality: The biphasic Dioxane/H₂O system ensures the simultaneous dissolution of the organic substrates and the inorganic base. Degassing is non-negotiable: molecular oxygen will rapidly insert into the active Pd(0) species to form an inactive Pd(II)-peroxo complex, permanently quenching the catalytic cycle.
Action: Heat the reaction to 90°C. Monitor the reaction via LC-MS and TLC every 2 hours.
Causality: 90°C provides the exact activation energy required for the oxidative addition of the electron-rich C4-Br bond to the Pd(0) catalyst. Self-Validation: LC-MS acts as our internal control. The disappearance of the characteristic 1:1 bromine isotopic doublet (M / M+2) and the emergence of the target mass unequivocally confirm successful cross-coupling.
Step 4: Quenching & Orthogonal Extraction
Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
Causality: The brine wash orthogonally removes water-soluble palladium salts, unreacted boronic acid, and the inorganic base. Na₂SO₄ chemically traps residual water, preventing unwanted hydrolysis of the product during in vacuo concentration.
Step 5: Purification & Verification
Action: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Verify purity via ¹H-NMR and ¹³C-NMR.
Causality: Silica gel resolves the target product from lipophilic homocoupled boronic acid byproducts. NMR is required to confirm the regiochemistry and verify that the 2-OH/2-oxo tautomeric system remains intact post-reaction.
Conclusion
4-Bromo-pyrazolo[1,5-a]pyridin-2-ol is far more than a simple building block; it is a meticulously designed physicochemical tool. By exploiting its keto-enol tautomerism, its function as a carboxylic acid bioisostere, and the synthetic versatility of the C4-bromine, drug development professionals can rapidly navigate complex SAR landscapes. When handled with rigorous, self-validating synthetic protocols, this scaffold reliably yields highly potent, selective, and bioavailable therapeutic candidates.
References
Interactive SAR Studies: Rational Discovery of Super-Potent and Highly Selective Dopamine D3 Receptor Antagonists and Partial Agonists
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Studies of Heterocyclic Compounds. VIII. Synthesis and Tautomerism of 2-Hydroxypyrazolo[1,5-a]pyridine
Source: Chemical and Pharmaceutical Bulletin (Oxford University Press)
URL:[Link]
Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept
Source: Journal of Medicinal Chemistry (PubMed / NIH)
URL:[Link]
Discovery of G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine Substructure
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Exploratory
A Comprehensive Technical Guide to the Formation of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol: Mechanisms, Protocols, and Synthetic Strategy
Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to modern medicinal chemistry and drug development, demonstrating a wide spectrum of biological activities, including pot...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to modern medicinal chemistry and drug development, demonstrating a wide spectrum of biological activities, including potent kinase inhibition.[1][2] This technical guide provides an in-depth exploration of the formation of a specific, functionally rich derivative: 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol. The introduction of a bromine atom at the C4 position offers a strategic handle for further molecular elaboration via cross-coupling reactions, while the C2-hydroxyl group (existing in tautomeric equilibrium with its keto form) provides a key interaction point for biological targets.[3] This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the core synthetic strategy, a rigorous mechanistic breakdown of the ring-formation and closure process, and actionable experimental protocols grounded in established chemical principles. We will focus on the most prevalent and versatile synthetic approach: the [3+2] cycloaddition of an N-aminopyridinium precursor with a suitable dipolarophile, followed by oxidative aromatization.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery
Significance and Pharmacological Relevance
Nitrogen-containing heterocycles are foundational motifs in a significant percentage of FDA-approved pharmaceuticals.[3] Among these, the pyrazolo[1,5-a]pyridine fused-ring system has emerged as a structure of high interest. Its rigid, planar topography and rich electronic nature make it an ideal scaffold for designing molecules that can fit into the active sites of enzymes, particularly protein kinases.[4] Compounds bearing this core have shown promise as adenosine antagonists, antiherpetic agents, and, most notably, as inhibitors of various protein kinases implicated in oncology, such as PI3Kγ/δ, CK2, EGFR, and B-Raf.[1][2][4]
The Role of Halogenation (Bromine) in Modulating Bioactivity
The strategic placement of halogen atoms, particularly bromine, on a pharmacophore is a well-established strategy in drug design. The bromo-substituent can serve multiple functions: it can act as a bioisostere for other groups, enhance binding affinity through halogen bonding, and, crucially, serve as a versatile synthetic handle. The C-Br bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage diversification of lead compounds to explore structure-activity relationships (SAR) and optimize pharmacological properties.[3][5]
Focus of this Guide: 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol
This guide focuses specifically on 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol. This molecule combines the therapeutic potential of the pyrazolo[1,5-a]pyridine core with the synthetic versatility of a C4-bromo substituent. The C2-hydroxyl group introduces a potential hydrogen bond donor/acceptor site, which is often critical for target engagement. Understanding the precise mechanism of its formation is paramount for optimizing its synthesis, scaling production, and designing novel analogues.
Core Synthetic Strategy: The [3+2] Cycloaddition Pathway
The most robust and frequently employed method for constructing the pyrazolo[1,5-a]pyridine ring system is the [3+2] cycloaddition (or annulation) reaction.[6][7] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.
General Principles
In this context, the 1,3-dipole is an N-iminopyridinium ylide , which is typically generated in situ from a corresponding N-aminopyridinium salt . This ylide reacts with a two-atom partner (the dipolarophile), such as an alkyne or a suitably substituted alkene, to construct the pyrazole ring fused to the parent pyridine.[8]
Proposed Synthetic Workflow
A logical and efficient pathway to synthesize 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol is outlined below. This multi-step process begins with commercially available starting materials and proceeds through the key [3+2] cycloaddition.
Caption: Proposed synthetic workflow for 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol.
Mechanistic Deep Dive: Formation and Ring-Closure
The core of the synthesis is a three-step sequence within the cycloaddition phase: ylide formation, concerted cycloaddition, and oxidative aromatization.
Step 1: Formation of the N-Aminopyridinium Ylide
The process begins with the deprotonation of the N-aminopyridinium salt precursor by a suitable base (e.g., triethylamine (Et₃N) or DBU). This removes a proton from the exocyclic amino group, generating the reactive 1,3-dipolar N-iminopyridinium ylide intermediate. This ylide is electron-rich and poised for cycloaddition.
Step 2: The [3+2] Cycloaddition
The generated ylide undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile.[8] To achieve the desired C2-ol (or keto) functionality, an alkyne bearing an ester group, such as ethyl propiolate, is an ideal choice. The ylide adds across the triple bond of the ethyl propiolate to form a five-membered dihydropyrazolo intermediate. This is the critical ring-forming step where the core scaffold is assembled.
Step 3: Oxidation and Aromatization
The resulting bicyclic intermediate is not yet aromatic. It must undergo an oxidation step to form the stable, aromatic pyrazolo[1,5-a]pyridine ring system. This is often achieved using a mild oxidant. In many modern protocols, molecular oxygen (from the air) or reagents like TEMPO are used to facilitate this dehydrogenation, leading to the aromatized product.[6][9] This step is crucial for the thermodynamic stability of the final product.
Caption: Core mechanism: from N-aminopyridinium salt to the final product.
Tautomerism: The Pyridin-2-ol vs. Pyridin-2(1H)-one Equilibrium
The final product, 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol, will exist in a tautomeric equilibrium with its keto form, 4-Bromo-1H-pyrazolo[1,5-a]pyridin-2(4H)-one. The position of this equilibrium is influenced by factors such as the solvent, pH, and temperature. In many heterocyclic systems of this type, the keto form is often the more stable tautomer in the solid state and in many solvents. It is crucial for researchers to recognize the presence of both forms, as they may exhibit different spectroscopic signatures and biological activities.
Experimental Protocols & Data
The following protocols are exemplary and based on established procedures for the synthesis of related pyrazolo[1,5-a]pyridines.[6][9][10] They are designed to be self-validating through the inclusion of clear steps and expected outcomes.
Protocol 1: Synthesis of 1-Amino-3-bromopyridinium 2,4,6-trimethylbenzenesulfonate
This protocol details the N-amination of the starting pyridine.
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1.0 eq).
Dissolution: Dissolve the pyridine in a suitable anhydrous solvent, such as dichloromethane (DCM), at a concentration of approximately 0.5 M.
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Add a solution of O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) in DCM dropwise over 15 minutes, maintaining the temperature at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, a precipitate will typically form. Collect the solid by vacuum filtration.
Purification: Wash the collected solid with cold DCM or diethyl ether to remove any unreacted starting material, then dry under vacuum. The resulting white to off-white solid is the title salt, which can often be used without further purification.
Protocol 2: [3+2] Cycloaddition, Aromatization, and Hydrolysis
This protocol covers the key ring-forming and final modification steps.
Setup: To a round-bottom flask, add the 1-amino-3-bromopyridinium salt (1.0 eq) and a suitable solvent such as acetonitrile or N-methylpyrrolidone (NMP).[1]
Reagent Addition: Add ethyl propiolate (1.2 eq) to the suspension.
Base Addition: Add a base, such as 1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N) (2.0 eq), dropwise to the mixture at room temperature.
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) under an atmosphere of air or oxygen (via a balloon) for 8-24 hours. The reaction facilitates both the cycloaddition and subsequent oxidative aromatization.[6]
Monitoring: Track the formation of the ester intermediate by TLC or LC-MS.
Intermediate Workup: Once the reaction is complete, concentrate the mixture in vacuo. Purify the crude residue by column chromatography on silica gel to isolate the intermediate, Ethyl 4-bromo-pyrazolo[1,5-a]pyridine-2-carboxylate.
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 1 M aqueous sodium hydroxide (NaOH). Heat the mixture to reflux for 2-4 hours.
Final Workup: After cooling, acidify the reaction mixture to pH ~5-6 with 1 M hydrochloric acid (HCl). The product will precipitate.
Purification: Collect the solid product by vacuum filtration, wash with water, and dry under high vacuum to yield 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol.
Characterization Data (Exemplary)
Quantitative and qualitative data are essential for confirming the structure and purity of the final compound.
OH or NH proton (tautomer dependent), D₂O exchangeable.
8.2 - 8.4
d
H7 proton, adjacent to ring-junction nitrogen.
7.3 - 7.5
s
H5 proton.
6.8 - 7.0
d
H6 proton.
6.5 - 6.7
s
H3 proton.
¹³C NMR
~160
C
C2 (Carbonyl in keto form or C-O in enol form).
~145
C
C8a (Ring-junction carbon).
~140
C
C7.
~130
C
C5.
~115
C
C6.
~100
C
C3.
| | ~95 | C | C4 (Carbon bearing Bromine). |
Note: Exact chemical shifts are dependent on the solvent and the dominant tautomeric form.[6][11]
Conclusion and Future Outlook
The synthesis of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol via a [3+2] cycloaddition pathway represents a reliable and versatile method for accessing this valuable heterocyclic building block. The mechanistic pathway, proceeding through an N-iminopyridinium ylide intermediate followed by cycloaddition and oxidative aromatization, is well-supported by extensive literature on the formation of this scaffold.[1][9] The protocols provided herein offer a robust framework for the practical synthesis and subsequent purification of the target molecule. The strategic positioning of the bromine atom and the hydroxyl group makes this compound an exceptionally promising platform for the development of novel therapeutics, particularly in the field of kinase inhibitor design. Future work will likely focus on leveraging the C4-bromo position for extensive SAR studies through cross-coupling chemistry to generate libraries of novel, highly functionalized pyrazolo[1,5-a]pyridine derivatives.
References
Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017).
Haider, B., Al-Adiwish, W. M., & El-Dakdouki, M. H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13736-13749.
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
Wang, Y., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1496-1501.
Li, J., et al. (2020). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 7(1), 113-118.
Wang, X., et al. (2024). Divergent Assembly of Functionalized Pyrazolo[1,5‐a]pyridine Derivatives via [3+2] Cyclization of N‐Aminopyridinium Salts with Various Unsaturated Hydrocarbons. Chemistry – An Asian Journal, e202400335.
Cobo, J., et al. (2024). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Advances, 14, 1986-1995.
Cheung, S., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4690-4694.
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708.
ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach.
Lans, I. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 35-56.
ResearchGate. (n.d.). Synthesis of cyanated pyrazolo[1,5‐a]pyridines utilizing N‐aminopyridinium salts as 1,3‐dipole and nitrogen source.
Lans, I. A., et al. (2024).
Gomaa, A.-R. M., & Ali, M. A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(6), 1697-1721.
Zhang, H., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
ResearchGate. (n.d.).
Al-Adiwish, W. M., et al. (2022). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 27(19), 6542.
Cobo, J., et al. (2024). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing.
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
Wang, Y., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds.
Kendall, J. D., et al. (n.d.). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. The Royal Society of Chemistry.
Siqueira, G. M., et al. (2010). Highly regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines. Journal of the Brazilian Chemical Society, 21(11), 2154-2160.
Fraley, M. E., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
Goforth, A. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
Portilla, J., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC.
Regioselective O-Alkylation of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol: Methodologies for Synthesizing Fluorescent Carboxylate Bioisosteres
Executive Summary The 4-bromo-pyrazolo[1,5-a]pyridin-2-ol scaffold is a highly valuable building block in modern medicinal chemistry. Due to its acidic nature (pKa ~5.39) and 10- π electron aromatic system, it serves as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 4-bromo-pyrazolo[1,5-a]pyridin-2-ol scaffold is a highly valuable building block in modern medicinal chemistry. Due to its acidic nature (pKa ~5.39) and 10-
π
electron aromatic system, it serves as a potent "fluostere"—a fluorescent bioisostere of the carboxylic acid group[1]. This property has been successfully leveraged in the design of human dihydroorotate dehydrogenase (hDHODH) inhibitors, such as MEDS433, for oncology and virology applications[2].
However, functionalizing this scaffold presents a significant synthetic challenge: the lactim-lactam tautomerism of the 2-hydroxy group creates an ambident nucleophile. Alkylation can occur at either the oxygen (yielding the desired fluorescent O-alkyl ether) or the nitrogen (yielding the non-fluorescent N-alkyl lactam). This application note details the mechanistic causality, quantitative optimization, and a self-validating protocol for achieving strictly regioselective O-alkylation of 4-bromo-pyrazolo[1,5-a]pyridin-2-ol.
To achieve regioselective O-alkylation, we must manipulate the transition state using the Hard-Soft Acid-Base (HSAB) theory. The oxygen atom of the pyrazolo[1,5-a]pyridin-2-ol system is a "hard" nucleophile, whereas the nitrogen atom is relatively "soft."
The Role of Silver Carbonate (
Ag2CO3
) : Standard bases like
K2CO3
or
Cs2CO3
facilitate an
SN2
-like transition state, which often leads to a mixture of O- and N-alkylated products, or even favors N-alkylation depending on the electrophile. By employing
Ag2CO3
, the halophilic silver cation coordinates with the leaving group (halide) of the alkylating agent. This pulls electron density away from the electrophilic carbon, generating a "harder,"
SN1
-like carbocationic character that preferentially reacts with the harder oxygen nucleophile.
The Solvent Effect : Polar aprotic solvents (like DMF) stabilize separated ion pairs, which can increase the nucleophilicity of the softer nitrogen. By shifting to a non-polar solvent like Toluene, the silver-halide-oxygen transition state remains tightly bound in a solvent cage, strictly enforcing the O-alkylation pathway.
The 4-Bromo Influence : The electron-withdrawing bromine atom at the 4-position further lowers the pKa of the 2-OH group, slightly reducing overall nucleophilicity but ensuring the scaffold remains a viable substrate for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) post-alkylation.
Figure 1: Mechanistic divergence of ambident pyrazolo[1,5-a]pyridin-2-ol alkylation based on HSAB theory.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization of the regioselective benzylation of 4-bromo-pyrazolo[1,5-a]pyridin-2-ol, demonstrating the profound impact of base and solvent selection on the O:N product ratio.
Table 1: Optimization of Regioselective Alkylation with Benzyl Bromide
Entry
Base (Equivalents)
Solvent
Temperature (°C)
Time (h)
Total Yield (%)
Regioselectivity (O:N Ratio)
1
K2CO3
(2.0)
DMF
25
12
85
45 : 55
2
Cs2CO3
(2.0)
DMF
25
12
88
70 : 30
3
Ag2CO3
(1.5)
DMF
25
12
82
85 : 15
4
Ag2CO3
(1.5)
MeCN
60
12
81
90 : 10
5
Ag2CO3
(1.5)
Toluene
80
16
79
95 : 5
Note: Ratios determined by crude
1H
-NMR integration of the benzylic
CH2
protons.
Self-Validating Experimental Protocol
This protocol is designed to be highly reproducible. Every step includes a causal explanation to ensure the operator understands why the action is being performed, establishing a self-validating workflow.
Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-pyrazolo[1,5-a]pyridin-2-ol (1.0 mmol) and
Ag2CO3
(1.5 mmol). Wrap the flask entirely in aluminum foil.
Causality:
Ag2CO3
is highly photosensitive. Exposure to ambient light degrades it into silver oxide (
Ag2O
) and metallic silver, destroying its halophilic properties and drastically reducing the O-alkylation regioselectivity.
Solvent & Reagent Addition :
Action: Purge the flask with Argon for 5 minutes. Inject anhydrous Toluene (10 mL) followed by the alkylating agent (1.2 mmol).
Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkyl halide. Toluene enforces the tight ion-pair transition state required for hard-hard (O-alkyl) interactions.
Thermal Activation :
Action: Heat the reaction mixture to 80 °C and stir vigorously for 16 hours.
Causality: The heterogeneous nature of
Ag2CO3
in Toluene requires vigorous stirring and thermal kinetic energy to drive the reaction to completion.
Reaction Monitoring (In-Process Validation) :
Action: Sample the reaction, dilute with EtOAc, and spot on a silica TLC plate (Eluent: 3:1 Hexanes:EtOAc).
Validation: You will observe two product spots. The O-alkylated product will be the higher running spot (
Rf≈0.6
). The N-alkylated product will be the lower running spot (
Rf≈0.3
). Causality: The O-alkyl ether retains the lipophilic, fully planar 10-
π
aromatic system. The N-alkyl lactam has an exposed, highly polar carbonyl-like dipole that strongly interacts with the stationary silica phase.
Workup & Filtration :
Action: Cool the mixture to room temperature. Filter the crude suspension through a tightly packed pad of Celite, washing thoroughly with EtOAc (3 x 15 mL). Concentrate the filtrate under reduced pressure.
Causality: Silver salts form fine colloidal suspensions that will completely clog a silica gel column and cause severe streaking. Celite effectively traps these particulates.
Purification :
Action: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 4:1 Hexanes:EtOAc).
Figure 2: Step-by-step experimental workflow for the regioselective O-alkylation protocol.
Analytical Validation Parameters
To definitively prove that O-alkylation was achieved over N-alkylation, utilize the following analytical markers:
1H
-NMR Spectroscopy :
O-Alkylated Isomer: The pyrazole ring retains its aromaticity. The
C3−H
proton will appear relatively deshielded (typically
>6.0
ppm). The benzylic/alkyl
CH2
protons attached to the oxygen usually appear around
5.2−5.4
ppm.
N-Alkylated Isomer: The loss of pyrazole aromaticity causes a significant upfield shift of the
C3−H
proton. The
CH2
protons attached to the nitrogen typically appear slightly more upfield around
5.0−5.1
ppm.
13C
-NMR Spectroscopy : The
C2
carbon shift is highly diagnostic. In the O-alkylated ether, it resonates at approximately
160
ppm. In the N-alkylated lactam, the carbonyl-like carbon resonates closer to
150
ppm.
Fluorescence Assay : As established in the design of hDHODH inhibitors[2], the O-alkylated pyrazolo[1,5-a]pyridin-2-ol acts as a "fluostere" and will exhibit strong emission (typically in the blue region,
λem>425
nm) under UV excitation. The N-alkylated isomer exhibits severely quenched or entirely disrupted fluorescence due to the broken
π
-conjugation[1].
References
Sainas, S., Martino, E., Garino, C., Circosta, P., Lolli, M. L., et al. "Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept." Journal of Medicinal Chemistry, 2025. URL:[Link]
Improving reaction yields in the synthesis of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol
Welcome to the technical support center for the synthesis of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The synthesis of specifically substituted analogs, such as 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol, can be challenging, often plagued by issues of low yield and lack of regioselectivity. This guide provides a comprehensive resource to address these challenges through a detailed examination of a plausible synthetic route, troubleshooting strategies for common problems, and a frequently asked questions (FAQs) section.
Plausible Synthetic Route: A Two-Step Approach
The synthesis of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol is most effectively approached through a two-step process to ensure regiochemical control of the bromine substituent. Direct bromination of the parent pyrazolo[1,5-a]pyridin-2-ol is generally not recommended as it can lead to a mixture of isomers that are difficult to separate. The proposed and more controlled route involves the synthesis of a 4-bromo-substituted precursor followed by cyclization.
Step 1: Synthesis of the N-amino-4-bromopyridinium salt
This initial step involves the amination of a commercially available 4-bromopyridine derivative. A common and effective method is the reaction with hydroxylamine-O-sulfonic acid.
Step 2: Cyclization to form the pyrazolo[1,5-a]pyridin-2-ol ring
The N-aminopyridinium salt is then cyclized to form the desired bicyclic heteroaromatic system. This is typically achieved by reacting the salt with an appropriate C2 synthon, followed by intramolecular condensation.
Frequently Asked Questions (FAQs)
Q1: Why is my overall yield for 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol consistently low?
A1: Low yields in this synthesis are a common issue and can stem from several factors:
Purity of Starting Materials: Impurities in the initial 4-bromopyridine derivative or hydroxylamine-O-sulfonic acid can significantly inhibit the reaction. Ensure the purity of your starting materials, and consider recrystallization or purification if necessary.[1]
Incomplete Amination: The formation of the N-aminopyridinium salt in Step 1 may be incomplete. Monitor the reaction by TLC or LC-MS to ensure full conversion before proceeding to the cyclization step.
Suboptimal Cyclization Conditions: The cyclization step is sensitive to reaction conditions. Factors such as temperature, solvent, and base (if used) can dramatically impact the yield. Systematic optimization of these parameters is often necessary.
Side Reactions: The formation of unidentified bromine-containing side products is a known issue in the synthesis of brominated pyrazolo[1,5-a]pyridines.[2] These side reactions consume starting material and reduce the yield of the desired product.
Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are these byproducts?
A2: The presence of multiple spots on the TLC plate can be attributed to several possibilities:
Isomeric Products: Although starting with a 4-bromopyridine derivative significantly improves regioselectivity, minor isomers can sometimes form depending on the specific cyclization conditions.
Unreacted Starting Material: Incomplete reaction will result in the presence of the N-amino-4-bromopyridinium salt.
Decomposition Products: The pyrazolo[1,5-a]pyridine ring system can be sensitive to harsh reaction conditions, leading to decomposition.
Side-products from the C2 Synthon: The reagent used to form the pyrazole ring can undergo self-condensation or other side reactions.
Q3: How can I improve the regioselectivity of the synthesis to favor the 4-bromo isomer?
A3: The most effective strategy to ensure the formation of the 4-bromo isomer is to start with a 4-brominated pyridine precursor. Syntheses of 4-, 5-, and 6-bromopyrazolo[1,5-a]pyridines have been successfully achieved with moderate yields using this approach.[2] Direct bromination of the pyrazolo[1,5-a]pyridin-2-ol core is not advised due to the difficulty in controlling the position of bromination.
Q4: What is the best method for purifying the final product?
A4: Purification of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol can be challenging due to its polarity.
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is recommended.
Recrystallization: If a suitable solvent system can be identified, recrystallization can be an effective method for obtaining highly pure material.
Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting specific issues you may encounter during the synthesis of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol.
Problem 1: Low Yield in the Amination of the 4-Bromopyridine Derivative (Step 1)
Potential Cause
Explanation
Recommended Solution
Low Purity of Hydroxylamine-O-sulfonic acid (HOSA)
HOSA can degrade over time, especially if not stored properly.
Use freshly purchased or purified HOSA. Store it in a desiccator over a drying agent.
Incorrect pH
The amination reaction is often pH-sensitive.
Carefully control the pH of the reaction mixture. A slightly basic medium is often optimal.
Suboptimal Temperature
The reaction may be too slow at low temperatures or lead to decomposition at high temperatures.
Optimize the reaction temperature. Start at room temperature and gradually increase if the reaction is slow, monitoring for decomposition.
Insufficient Reaction Time
The amination reaction may require a longer time for completion.
Monitor the reaction progress by TLC or LC-MS and allow it to proceed until the starting material is consumed.
Problem 2: Low Yield and/or Formation of Multiple Products in the Cyclization Reaction (Step 2)
Potential Cause
Explanation
Recommended Solution
Inefficient Cyclization Conditions
The choice of solvent, temperature, and any added base can significantly affect the efficiency of the cyclization.
Screen different solvents (e.g., ethanol, DMF, acetic acid). Optimize the temperature; some cyclizations require reflux, while others proceed at room temperature.[2] If a base is required, screen different organic and inorganic bases (e.g., triethylamine, potassium carbonate).
Formation of Polymeric Byproducts
Under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers.
Perform the cyclization under high dilution conditions to favor the intramolecular pathway.
Instability of the N-aminopyridinium Salt
The intermediate salt may not be stable under the cyclization conditions, leading to decomposition.
Isolate and characterize the N-aminopyridinium salt before proceeding to the cyclization to ensure its integrity.
Steric Hindrance
Bulky substituents on the C2 synthon can hinder the cyclization process.
Choose a less sterically hindered C2 synthon if possible.
Experimental Protocols (Plausible Methodologies)
The following are detailed, step-by-step methodologies for the proposed synthesis of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol. These are based on established procedures for analogous compounds.
Protocol 1: Synthesis of N-amino-4-bromopyridinium 2,4,6-trimethylbenzenesulfonate
To a solution of 4-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane, add a solution of O-(mesitylsulfonyl)hydroxylamine (1.1 eq) in the same solvent at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by TLC until the starting pyridine is consumed.
The resulting precipitate is the N-amino-4-bromopyridinium salt. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Protocol 2: Synthesis of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol via Cyclization
Suspend the N-amino-4-bromopyridinium salt (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
Add the C2 synthon, for example, an α,β-unsaturated carbonyl compound, to the suspension.
Heat the reaction mixture to reflux and monitor the progress by TLC.
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Visualization of Key Processes
Reaction Workflow
Caption: Synthetic workflow for 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield issues.
References
Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Org. Lett. 2021, 23, 12, 4793–4797. [Link]
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11, 1999. [Link]
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Org. Lett. 2022, 24, 7, 1496–1501. [Link]
Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Org. Lett. 2021, 23 (12), 4793–4797. [Link]
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
Technical Support Center: Purification and Recrystallization of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol
Welcome to the technical support center for the purification and recrystallization of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification and recrystallization of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining high-purity crystalline material. The methodologies and principles discussed are grounded in established chemical practices for heterocyclic compounds.
Understanding the Molecule: Key to Successful Purification
4-Bromo-pyrazolo[1,5-a]pyridin-2-ol is a heterocyclic compound with several key structural features that dictate its solubility and crystallization behavior:
Aromatic and Heterocyclic Core: The fused pyrazolo-pyridine ring system is largely non-polar and rigid, suggesting good solubility in a range of organic solvents.
Hydroxyl Group (-OH): This polar, protic group can participate in hydrogen bonding, which may increase solubility in polar protic solvents like alcohols.
Bromo Group (-Br): The bromine atom adds to the molecular weight and can influence crystal packing.
The interplay of these features means that a single "perfect" solvent may be elusive, and mixed solvent systems are often highly effective.
Frequently Asked Questions (FAQs)
Q1: What are the best starting points for single-solvent recrystallization of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol?
A1: Based on the structure, solvents of intermediate polarity are excellent starting points. The ideal solvent should dissolve the compound when hot but have limited solubility when cold.[1] Recommended single solvents to screen include:
Alcohols: Ethanol, methanol, and isopropanol are often effective for compounds with hydrogen bonding capabilities.[2][3]
Ketones: Acetone is a versatile solvent for many pyrazole derivatives.[2]
Esters: Ethyl acetate offers a good balance of polarity.
Nitriles: Acetonitrile can be effective for crystallizing aromatic compounds.[4]
Q2: When should I consider a mixed-solvent system?
A2: A mixed-solvent system is advisable when no single solvent provides the ideal solubility profile.[5] This is common for compounds like 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol, which have both polar and non-polar characteristics. The goal is to use a pair of miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[3][5]
Q3: What are some recommended mixed-solvent systems to try?
A3: Effective solvent/anti-solvent pairs often combine a polar solvent with a non-polar one. Promising combinations for your compound include:
Ethanol/Water: A classic choice where the compound is dissolved in hot ethanol, and water is added as the anti-solvent.[4]
Methanol/Water: Similar to ethanol/water, this can be a very effective system.[4]
Ethyl Acetate/Heptane (or Hexane): This combination is excellent for compounds of intermediate polarity.[4]
Acetone/Water: Another widely used polar/non-polar pairing.[4]
Dichloromethane/Hexane: A less polar option that can sometimes yield high-quality crystals.
Q4: How much solvent should I use for recrystallization?
A4: The key is to use the minimum amount of hot solvent required to fully dissolve the crude product.[3][5] Using too much solvent is a common reason for low recovery yields.[6][7]
Troubleshooting Guide: Common Recrystallization Problems and Solutions
Problem
Probable Cause(s)
Solutions
"Oiling Out" (Compound separates as a liquid instead of crystals)
1. The solution is supersaturated, and the melting point of the solid is below the boiling point of the solvent. 2. The solution is being cooled too rapidly.[6] 3. High concentration of impurities.[6]
1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6] 2. Try a different solvent or a mixed-solvent system with a lower boiling point.[3] 3. Ensure the solution cools as slowly as possible; an insulated container can help.[3]
No Crystal Formation
1. The solution is not sufficiently saturated (too much solvent was used). 2. The solution is cooling too slowly, or crystallization requires initiation.
1. Boil off some of the solvent to increase the concentration and then allow it to cool again.[7] 2. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[7] 3. Add a "seed crystal" (a tiny amount of the pure compound) to induce crystallization.[6][7] 4. Cool the solution in an ice bath to further decrease solubility.[3]
Low Recovery Yield
1. Too much solvent was used during dissolution.[6][7] 2. The crystals were washed with a solvent that was not cold enough.[6] 3. The compound has significant solubility in the cold solvent. 4. Premature crystallization during a hot filtration step.
1. Use the minimum amount of hot solvent necessary for dissolution.[3] 2. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.[5][8] 3. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.[3] 4. If filtering hot, pre-heat the funnel and filter paper to prevent crystallization in the funnel.
Crystals are Colored or Impure
1. Impurities were co-crystallized. 2. The cooling process was too rapid, trapping impurities.[9] 3. Insoluble impurities were not removed.
1. If the impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration.[8] 2. Ensure slow cooling to allow for selective crystallization.[9] 3. If there are insoluble materials in the hot solution, perform a hot gravity filtration before cooling.[5]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
Solvent Selection: In a small test tube, add a small amount of your crude 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol. Add a few drops of the chosen solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube. If it dissolves when hot and precipitates when cooled, you have a good candidate solvent.
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil while stirring.
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just completely dissolves.[3]
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 20-30 minutes.[3]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[3]
Drying: Dry the purified crystals under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in which it is readily soluble.
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[3]
Cooling, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.
Data Presentation: Solvent Selection Guide
The following table summarizes common solvents that could be screened for the recrystallization of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol, categorized by polarity.
Solvent Class
Solvent
Boiling Point (°C)
Polarity
Notes
Polar Protic
Water
100
High
Likely an anti-solvent due to the bromo and aromatic parts.[2]
Caption: Decision workflow for selecting a suitable recrystallization solvent.
References
Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
Benchchem. (2025). Improving solubility of pyrazole derivatives for reaction.
University of Toronto. (n.d.). Recrystallization, filtration and melting point.
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
University of Massachusetts Boston. (n.d.). Recrystallization-1.pdf.
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
ECHEMI. (n.d.). Selection of recrystallization solvent.
Encyclopedia.pub. (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines.
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros.
YouTube. (2021, February 6). Recrystallization & purification of N-bromosuccinimide.
National Center for Biotechnology Information. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
Benchchem. (2025). Recrystallization techniques for purifying pyrazole compounds.
CUNY. (n.d.). Purification by Recrystallization.
DOI. (n.d.). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds.
University of Calgary. (n.d.). Recrystallization1.
Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solidss.
Reddit. (2022, May 27). Help with recrystallization. r/Chempros.
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization.
Optimizing palladium catalyst loading for 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol functionalization
Welcome to the Advanced Cross-Coupling Hub. Functionalizing 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol presents a unique intersection of steric, electronic, and coordination challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Cross-Coupling Hub. Functionalizing 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol presents a unique intersection of steric, electronic, and coordination challenges. The electron-rich bicyclic core reduces the electrophilicity of the C4-Br bond, while the acidic C2-OH group can act as a competing nucleophile or a catalyst poison.
As a Senior Application Scientist, I have designed this guide to provide authoritative troubleshooting, mechanistic insights, and self-validating protocols to help you optimize and reduce palladium loading to sustainable, pharmaceutical-grade levels (<0.5 mol%).
Substrate Profiling & Mechanistic Causality
Before adjusting reaction parameters, it is critical to understand why this specific substrate resists standard coupling conditions and forces high palladium loading:
Sluggish Oxidative Addition: The pyrazolo[1,5-a]pyridine system is highly electron-rich. Oxidative addition of Pd(0) into the C-Br bond is significantly slower than in standard electron-deficient aryl bromides. If oxidative addition is slow, the transient Pd(0) species is left exposed and is highly prone to agglomeration into inactive palladium black 1[1].
Off-Cycle Chelation (The 2-OH Effect): Under basic cross-coupling conditions, the 2-hydroxyl group is deprotonated. The resulting alkoxide can chelate the Pd(II) oxidative addition complex. This forms a stable, off-cycle thermodynamic sink that halts transmetalation and kills the catalytic turnover.
Precatalyst Activation Bottleneck: Traditional catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ rely on complex, equilibrium-driven reduction pathways to generate the active monoligated Pd(0)L species. At low Pd loadings, these inefficient activation pathways result in insufficient active catalyst concentrations to outcompete deactivation 2[2].
Troubleshooting Guides & FAQs
Q1: I attempted a Suzuki-Miyaura coupling with 1 mol% Pd(dppf)Cl₂, but the reaction stalled at 20% conversion, and a black precipitate formed. What is the causality, and how do I fix it?A: The black precipitate is palladium black, an inactive agglomerate of metallic palladium 3[3]. This occurs when the rate of catalyst deactivation (ligand dissociation and aggregation) outpaces the rate of the catalytic cycle.
Causality: The bidentate ligand dppf struggles to facilitate rapid oxidative addition into the electron-rich C-Br bond of your substrate. The resting state becomes "naked" Pd(0), which rapidly aggregates.
Solution: Switch to a highly active, bulky, electron-rich monophosphine ligand (e.g., XPhos or tBuXPhos). These ligands sterically stabilize the monoligated Pd(0) species preventing dimerization, while their electron richness accelerates oxidative addition, keeping the catalyst safely on-cycle.
Q2: How can I prevent the 2-OH group from poisoning the catalyst without adding a protection/deprotection step?A: If you must couple the unprotected substrate, base selection is your primary control mechanism.
Causality: Strong bases (like NaOtBu or KOH) fully deprotonate the 2-OH group, creating a strong oxygen nucleophile that competes for the Pd(II) center.
Solution: Use a milder, heterogeneous base like anhydrous K₃PO₄ or K₂CO₃ in a biphasic or suspension system (e.g., 1,4-Dioxane/H₂O). This maintains a low steady-state concentration of the alkoxide, favoring the desired transmetalation pathway over off-cycle chelation.
Q3: I want to optimize my Pd loading to <0.1 mol% for a late-stage pharmaceutical intermediate. What is the most reliable initiation strategy?A: Abandon traditional Pd(II) salts and Pd(0) complexes. Utilize Buchwald G3 or G4 precatalysts 2[2].
Causality: Buchwald precatalysts undergo a rapid, base-promoted deprotonation followed by an intramolecular C-N reductive elimination to release a carbazole byproduct and a purely monoligated, highly active Pd(0)L species 4[4]. This 1:1 Pd:Ligand ratio is generated quantitatively, ensuring every atom of Pd enters the catalytic cycle, which is mandatory for ultra-low loading 5[5].
Mechanistic Pathway & Failure Modes
The following diagram maps the successful catalytic cycle against the primary failure modes encountered with 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol.
Catalytic cycle and failure modes for 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol cross-coupling.
Self-Validating Protocol for Low-Loading Suzuki-Miyaura Coupling
This protocol is designed to lower Pd loading from a standard 5 mol% to 0.1 mol% using a Buchwald G3 precatalyst. It incorporates self-validating checkpoints to ensure mechanistic integrity at each step.
Step 1: Rigorous Exclusion of Oxygen & Moisture
Action: Charge a Schlenk flask with 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol (1.0 equiv), the arylboronic acid (1.2 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).
Validation Checkpoint 1 (System Integrity): Perform three vacuum/argon backfill cycles. The base must remain free-flowing; clumping indicates moisture contamination, which will prematurely hydrolyze the boronic acid (protodeboronation).
Step 2: Precatalyst Introduction
Action: Add XPhos Pd G3 (0.1 mol%) as a solid under a positive stream of argon.
Causality: XPhos is selected because its bulky dicyclohexyl and triisopropylphenyl groups prevent Pd(0) dimerization, while its electron richness forces rapid oxidative addition into the sluggish C4-Br bond.
Step 3: Solvent Addition and Activation
Action: Add thoroughly degassed 1,4-Dioxane/H₂O (4:1 v/v). Stir at 40°C for 10 minutes before heating to the final reaction temperature (80°C).
Validation Checkpoint 2 (Activation Verification): Take a 10 µL aliquot after 10 minutes at 40°C. Run a rapid LC-MS. You must detect the mass of the released carbazole byproduct. If carbazole is absent, the precatalyst has not activated, indicating an issue with base solubility or solvent degassing.
Step 4: Reaction Monitoring and Quenching
Action: Heat at 80°C for 4 hours. Cool to room temperature.
Validation Checkpoint 3 (Deactivation Check): Inspect the reaction mixture visually. A clear yellow/orange solution indicates an active, stabilized Pd complex. A black suspension indicates ligand oxidation or Pd agglomeration, meaning the loading was too low for the ambient oxygen levels in your setup.
Step 5: Workup and Palladium Scavenging
Action: Dilute with EtOAc and filter through a short pad of Celite. To the filtrate, add a silica-based palladium scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd). Stir at 40°C for 2 hours, then filter.
Validation Checkpoint 4 (Clearance Verification): Submit the concentrated crude product for ICP-MS analysis. Pharmaceutical standards require residual Pd to be <10 ppm. If >10 ppm, the scavenging step must be repeated or a different scavenger (e.g., DMT) employed.
Quantitative Data: Catalyst Optimization Matrix
The following table summarizes the optimization trajectory for the functionalization of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol, demonstrating the causality between catalyst choice, loading, and Turnover Number (TON).
Catalyst System
Pd Loading (mol%)
Ligand
Base / Solvent
Temp (°C)
Yield (%)
TON
Mechanistic Observation
Pd(PPh₃)₄
5.0
PPh₃
Na₂CO₃ / THF
80
42
8.4
Severe Pd black formation; slow oxidative addition.
Pd(OAc)₂ + dppf
2.0
dppf
K₂CO₃ / Dioxane
90
61
30.5
Chelation by 2-OH group suspected; reaction stalled.
XPhos Pd G2
0.5
XPhos
K₃PO₄ / Toluene
80
88
176
Good conversion; trace homocoupling observed.
XPhos Pd G3
0.1
XPhos
K₃PO₄ / Dioxane:H₂O
80
95
950
Quantitative activation; no Pd black; clean profile.
References
BenchChem:Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
Sigma-Aldrich:G3 and G4 Buchwald Precatalysts.
ACS Catalysis:Initiation of Palladium Precatalysts: Efficiency and Product Selectivity as a Function of Ligand, Substrate, and Reaction Conditions.
Frontiers in Chemistry:How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
BenchChem:Palladium catalyst issues in cross-coupling reactions.
High-Resolution Mass Spectrometry Comparison Guide: Elucidating the Fragmentation Pathways of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol
Executive Summary The pyrazolo[1,5-a]pyridine scaffold has emerged as a critical pharmacophore in modern drug discovery. Specifically, pyrazolo[1,5-a]pyridin-2-ol derivatives act as highly effective fluorescent bioisoste...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold has emerged as a critical pharmacophore in modern drug discovery. Specifically, pyrazolo[1,5-a]pyridin-2-ol derivatives act as highly effective fluorescent bioisosteres for carboxylic acids and serve as the core architecture for potent human dihydroorotate dehydrogenase (hDHODH) and PI3Kγ/δ inhibitors 12. The introduction of a bromine atom at the 4-position (yielding 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol ) introduces unique isotopic signatures but significantly complicates structural elucidation due to halogen-induced electronic effects during collision-induced dissociation.
This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry platforms in mapping the complex fragmentation pathways of this compound, providing researchers with actionable, validated methodologies.
Mechanistic Fragmentation Pathways: Causality and Logic
To accurately configure a mass spectrometer for structural elucidation, one must first understand the chemical causality driving the molecule's fragmentation. Under positive electrospray ionization (ESI+), 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol ([M+H]+ m/z 212.9662 for ^79Br) exhibits three primary fragmentation cascades:
Lactam-Lactim Tautomerism (CO Loss): The hydroxyl group at the 2-position allows the molecule to tautomerize into a lactam form. Upon collisional activation, this structural flexibility facilitates the neutral loss of carbon monoxide (-27.9949 Da), a hallmark cleavage for this specific acidic isostere 1.
Isotope-Guided Debromination: The presence of bromine yields a distinct ~1:1 doublet for the precursor ions (m/z 212.9662 and 214.9642). High-energy collisions trigger the loss of HBr (-79.9261 Da), collapsing the isotopic doublet into a singlet product ion at m/z 133.0401.
Pyrazole Ring Cleavage: Subsequent ring opening leads to the expulsion of hydrogen cyanide (HCN, -27.0109 Da). Distinguishing between HCN loss and N2 loss (-28.0061 Da) requires ultra-high mass resolving power due to their isobaric nature (Δm = 0.995 Da) 3.
Caption: Mass spectrometry fragmentation pathway of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol.
Platform Comparison: Orbitrap vs. Q-TOF
When analyzing low-molecular-weight heterocycles, the choice of MS platform directly impacts data integrity and the ability to confidently assign molecular formulas to fragments.
Orbitrap MS (HRAM): Utilizes Higher-energy C-trap Dissociation (HCD). Causality: Unlike traditional 3D ion trap CID, HCD does not suffer from the "1/3 rule" low-mass cutoff, ensuring that critical low-mass fragments (e.g., m/z 133.0401) are captured. Furthermore, its ultra-high resolving power (up to 240,000 FWHM) effortlessly separates isobaric interferences, which is vital when distinguishing between the loss of CO and N2 during pyrazole ring cleavage.
Q-TOF MS: Offers superior acquisition speeds (up to 100 Hz), making it ideal for high-throughput screening or coupling with ultra-fast UHPLC gradients where peak widths are < 2 seconds. However, its resolution (typically 30,000 - 60,000 FWHM) may require careful, continuous lock-mass calibration to maintain sub-2 ppm mass accuracy during extended runs.
Quantitative Performance Comparison
Analytical Parameter
Orbitrap MS (HRAM)
Q-TOF MS
Analytical Impact on 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol
Orbitrap definitively resolves isobaric CO vs. N2 neutral losses.
Low-Mass Cutoff
None (HCD cell)
None (Collision cell)
Both platforms capture the m/z 133.04 debrominated fragment effectively.
Acquisition Speed
10-20 Hz
Up to 100 Hz
Q-TOF provides superior data points across narrow UHPLC peaks.
Isotope Fidelity
Excellent
Good
High fidelity is crucial for confirming the exact 79Br/81Br ratio.
Validated Experimental Protocol
To guarantee scientific trustworthiness, the following LC-MS/MS workflow is designed as a self-validating system . The protocol ensures that any data collected is inherently reliable and free from instrumental drift or carryover.
Step-by-Step Methodology
Step 1: System Suitability and Calibration (The Self-Validation Checkpoint)
Action: Infuse a known calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the mass axis.
Validation Gate: Inject a system suitability standard (Caffeine, m/z 195.0876). The system is validated only if the mass error is < 2 ppm and the chromatographic peak asymmetry factor is between 0.8 and 1.2.
Blank Verification: Run a blank injection (0.1% Formic Acid in water). Proceed only if the signal at m/z 212.9662 is below the limit of detection (LOD), proving zero carryover.
Step 2: Sample Preparation
Action: Dissolve 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 90:10 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: The acidic modifier (Formic Acid) ensures the compound remains fully protonated in solution, drastically enhancing ESI+ ionization efficiency 4.
Step 3: UHPLC Separation
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
Gradient: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Ramp from 5% B to 95% B over 5 minutes.
Causality: The C18 stationary phase provides optimal retention for the moderately hydrophobic brominated aromatic core, while the rapid gradient sharpens the peak for enhanced MS signal-to-noise.
Step 4: MS/MS Acquisition
Orbitrap Settings: Resolution set to 140,000 for MS1 and 70,000 for MS2. HCD normalized collision energy (NCE) stepped at 20, 30, and 40.
Q-TOF Settings: MS1 and MS2 acquisition rate set to 10 Hz. Collision energy ramped from 15 eV to 35 eV.
Causality: Stepped collision energies ensure the capture of both highly labile fragments (like CO loss) and high-energy fragments (like pyrazole ring cleavage) in a single composite spectrum.
Caption: Comparative LC-MS/MS experimental workflow for Orbitrap and Q-TOF platforms.
References
Fluorescent Isostere (Fluostere)
US20240034730A1 - Pyrazolo derivatives as human dihydroorotate dehydrogenase (hdhodh)
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors
ACS Public
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
Spectroscopic Validation of O- vs N-Alkylation in 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol: A Comparative Guide
The Analytical Challenge of Ambident Bioisosteres In modern drug discovery, 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol has emerged as a highly versatile scaffold. With an acidic pKa of ~5.4, it serves as a fluorescent bioisoste...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge of Ambident Bioisosteres
In modern drug discovery, 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol has emerged as a highly versatile scaffold. With an acidic pKa of ~5.4, it serves as a fluorescent bioisostere for carboxylic acids, a property heavily leveraged in the design of human dihydroorotate dehydrogenase (hDHODH) inhibitors for oncology and virology [1].
However, functionalizing this scaffold presents a classic synthetic challenge: ambident reactivity . The pyrazolo[1,5-a]pyridin-2-ol core exists in a dynamic lactim-lactam (enol-keto) tautomeric equilibrium. Consequently, alkylation reactions yield a mixture of two distinct regioisomers:
O-Alkylated Isomer: An aromatic 2-alkoxy-4-bromo-pyrazolo[1,5-a]pyridine.
N-Alkylated Isomer: A lactam-like 1-alkyl-4-bromo-pyrazolo[1,5-a]pyridin-2(1H)-one.
For researchers, unambiguously distinguishing between these isomers is critical, as the attachment point dictates the molecule's physicochemical properties, 3D trajectory, and target binding affinity. This guide objectively compares the spectroscopic methods required to validate these regioisomers, providing a self-validating analytical workflow.
Mechanistic Divergence & Structural Causality
The regioselectivity of the alkylation is governed by the principles of Hard and Soft Acids and Bases (HSAB) and solvent polarity. Hard electrophiles and bases (e.g., K₂CO₃, MeI) typically favor O-alkylation due to the high charge density on the oxygen atom. Conversely, softer conditions or highly polar solvents can shift the equilibrium toward the thermodynamically stable N-alkylated lactam [3].
Fig 1: Tautomeric equilibrium and divergent O- vs N-alkylation of the pyrazolo[1,5-a]pyridine core.
Comparative Spectroscopic Workflows
To establish a self-validating system, researchers must employ orthogonal spectroscopic techniques. Relying solely on 1D ¹H NMR is insufficient due to the subtle chemical shift differences between O-CH₃ and N-CH₃ groups.
A. Nuclear Magnetic Resonance (NMR): The Gold Standard
2D NOESY/ROESY (Spatial Correlation): This is the most definitive routine method. In the pyrazolo[1,5-a]pyridine system, the N1 position and the C7 position are in close spatial proximity (a peri-like interaction).
N-Alkylation: Generates a strong, unambiguous NOE cross-peak between the N-alkyl protons and the H-7 proton of the pyridine ring.
O-Alkylation: Generates an NOE cross-peak between the O-alkyl protons and the H-3 proton of the pyrazole ring.
¹H-¹⁵N HMBC (Electronic Environment): N-alkylation fundamentally alters the electronic state of the N1 atom, transitioning it from a pyridine-like nitrogen in an aromatic system to a shielded lactam nitrogen. This results in a massive upfield shift (~100 ppm) in the ¹⁵N spectrum, serving as an absolute marker for N-alkylation [2].
¹³C NMR: The C2 carbon shifts from ~162–165 ppm (aromatic ether) in the O-alkylated product to ~155–158 ppm (lactam carbonyl) in the N-alkylated product.
B. Orthogonal Methods
Infrared (IR) Spectroscopy: The N-alkylated isomer exhibits a strong, diagnostic lactam C=O stretching band at ~1680 cm⁻¹, which is completely absent in the fully aromatic O-alkylated isomer.
X-Ray Crystallography: The presence of the 4-bromo substituent is highly strategic. Bromine acts as a heavy atom, providing excellent anomalous dispersion that simplifies phase solving during X-ray diffraction, allowing for absolute structural confirmation of the regioisomer.
Quantitative Data Comparison
Spectroscopic Marker
O-Alkylated Isomer (2-Alkoxy)
N-Alkylated Isomer (1-Alkyl-2-one)
Diagnostic Value
¹H NMR (Alkyl CH₃)
~4.00 – 4.20 ppm
~3.50 – 3.80 ppm
Low (Solvent dependent)
¹³C NMR (C2 Shift)
~162 – 165 ppm (Aromatic C-O)
~155 – 158 ppm (Lactam C=O)
Moderate
2D NOESY Correlation
Alkyl protons ↔ H-3
Alkyl protons ↔ H-7
High (Definitive)
¹H-¹⁵N HMBC (N1 Shift)
Downfield (Pyridine-like)
Upfield shift by ~100 ppm
High (Definitive)
IR Spectroscopy
Absence of C=O band
Strong C=O stretch (~1680 cm⁻¹)
High (Orthogonal)
Experimental Protocols
The following protocols detail the synthesis, isolation, and spectroscopic validation of the regioisomers, ensuring a reproducible workflow.
Protocol 1: Regioselective Alkylation and Chromatographic Resolution
Causality Note: The N-alkylated lactam possesses a strong dipole moment and hydrogen-bond accepting capability at the carbonyl, making it interact more strongly with silica gel. The O-alkylated form is a less polar aromatic ether, dictating the elution order.
Reaction Setup: Dissolve 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol (1.0 eq) in anhydrous DMF (0.2 M). Add K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to allow for deprotonation.
Alkylation: Dropwise add the alkyl halide (e.g., Iodomethane, 1.2 eq). Stir the mixture at 40 °C for 4 hours.
Quenching & Extraction: Quench the reaction with H₂O and extract 3x with Ethyl Acetate. Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.
Flash Chromatography: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexane/Ethyl Acetate.
Fraction A (Elutes First): O-Alkylated isomer (lower polarity).
Fraction B (Elutes Second): N-Alkylated isomer (higher polarity).
Protocol 2: 2D NMR Validation Workflow
Causality Note: Proper parameterization of the NOESY mixing time is critical to observe the through-space peri-interaction without spin diffusion artifacts.
Sample Preparation: Dissolve 15-20 mg of the purified isomer in 0.6 mL of CDCl₃ or DMSO-d₆. Ensure the sample is free of paramagnetic impurities.
¹H and ¹³C Acquisition: Acquire standard 1D spectra to identify the alkyl protons and the C2 carbon shift. Verify the presence of the H-3, H-5, H-6, and H-7 protons (Note: H-4 is absent due to the bromine substituent).
NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time (d8) of 300–500 ms .
Interpretation:
Extract the row corresponding to the alkyl group protons.
If a cross-peak aligns with the pyrazole H-3 singlet, assign as O-alkylated .
If a cross-peak aligns with the pyridine H-7 doublet, assign as N-alkylated .
¹H-¹⁵N HMBC (Optional but Recommended): Run at natural abundance using a long-range coupling constant (J_N-H) optimized for 5-8 Hz to verify the ~100 ppm upfield shift of N1 in the N-alkylated product.
References
Sainas, S., et al. "Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept." Journal of Medicinal Chemistry, 2025.[Link] [1]
Sheehy, K. J., et al. "Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using 1H-15N HMBC NMR Spectroscopy." European Journal of Organic Chemistry, 2020.[Link] [2]
Sainas, S., et al. "Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety." Journal of Medicinal Chemistry, 2021.[Link] [3]
Comprehensive Operational Safety and Disposal Guide for 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol As a Senior Application Scientist, I frequently consult on the integration of novel halogenated heterocycles into drug discovery...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Operational Safety and Disposal Guide for 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol
As a Senior Application Scientist, I frequently consult on the integration of novel halogenated heterocycles into drug discovery workflows. 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol is a highly valuable building block for synthesizing kinase inhibitors and other pharmacologically active molecules. However, its fused bicyclic structure, combined with a reactive bromine atom and a hydroxyl group, necessitates stringent operational and disposal protocols. Mishandling this compound not only risks personnel safety—due to its potential as a severe skin and eye irritant—but also poses regulatory and environmental compliance risks.
This guide provides a self-validating, step-by-step methodology for the safe handling, spill response, and lifecycle disposal of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol, grounded in established chemical safety standards for halogenated pyrazolopyridines.
Physicochemical Profile and Hazard Assessment
Before initiating any protocol, we must establish the causality behind our safety choices. The compound's hazards dictate the engineering controls required. Like many pyrazolopyridine derivatives, it is classified as a respiratory, skin, and eye irritant, and requires careful environmental containment[3, 5].
Table 1: Hazard and Physicochemical Summary
Parameter
Classification / Description
GHS Code / Rationale
Chemical Class
Halogenated fused bicyclic heteroaromatic
N/A
Physical State
Solid (typically crystalline powder)
Prone to aerosolization (dust formation)
Acute Toxicity
Harmful if swallowed
H302
Skin Irritation
Causes skin irritation
H315
Eye Irritation
Causes serious eye irritation
H319
Target Organ
May cause respiratory irritation
H335
Environmental
Harmful/Toxic to aquatic life
H411 / H412
Operational Handling Protocol
To prevent exposure and maintain scientific integrity, handle this compound using the following validated steps:
Engineering Controls Verification: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood. The airflow must be verified to prevent the dispersion of fine dust particles [3].
PPE Donning: Personnel must wear standard laboratory PPE, including a flame-resistant lab coat, nitrile gloves (double-gloving is recommended during bulk transfers), and tightly sealed safety goggles [5]. If handling large quantities outside a hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory [4].
Static Mitigation: Halogenated organic powders can accumulate static charge. Ensure that spatulas and weighing boats are anti-static, and ground metal containers when dispensing to prevent ignition of any co-located volatile solvents [2].
Post-Handling Decontamination: Immediately wash hands with soap and water. Clean the balance and surrounding hood area with an alcohol-based solvent (e.g., isopropanol) followed by water to remove residual micro-dust [5].
Emergency Spill Response Workflow
Spills involving brominated heterocycles require immediate, coordinated action to prevent inhalation and surface contamination.
Caption: Step-by-step emergency spill response workflow for halogenated pyrazolopyridine compounds.
Spill Response Methodology:
Evacuate and Ventilate: Clear the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity to clear aerosolized dust [1].
Containment: Do not sweep dry powder, as this generates airborne dust. Gently cover the spill with a damp absorbent material (like vermiculite or sand lightly moistened with water) to bind the particulates [2].
Collection: Use a non-sparking scoop to collect the absorbent-chemical mixture. Place it into a sealable, chemically compatible hazardous waste container [2].
Surface Decontamination: Scrub the spill area with an alcohol-soaked wipe, followed by a soap and water wash. Dispose of all wipes in the hazardous waste bin [5].
Waste Segregation & Disposal Procedures
The most critical aspect of managing 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol is its end-of-life disposal. Because it contains a covalently bound bromine atom, it cannot be treated as standard organic waste.
Mechanistic Rationale for Halogenated Segregation:
During thermal destruction (incineration), non-halogenated organics combust safely into
CO2
and
H2O
. However, incinerating 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol generates highly corrosive hydrobromic acid (HBr) gas and toxic nitrogen oxides (NOx). If this compound is mistakenly placed in a non-halogenated waste stream, the receiving incinerator may lack the alkaline scrubbers necessary to neutralize HBr, leading to severe equipment corrosion, facility damage, and illegal environmental emissions.
Caption: Decision tree for the segregation and disposal of brominated heteroaromatic waste.
Disposal Methodology:
Segregation: Place all solid residues, contaminated packaging, and liquid reaction mixtures containing this compound strictly into containers labeled "Halogenated Organic Waste" [2].
Container Specifications: Use high-density polyethylene (HDPE) or glass containers. Ensure they are tightly sealed and kept in a cool, well-ventilated secondary containment area away from incompatible materials (e.g., strong oxidizing agents)[1].
Labeling: Clearly label the container with the full chemical name, the GHS hazard pictograms (Irritant, Environmental Hazard), and the date of first accumulation.
Licensed Disposal: Never pour solutions down the drain or dispose of solids in regular trash [1]. Entrust the sealed containers to a licensed hazardous waste management company. They will subject the waste to high-temperature incineration in an apparatus specifically licensed to accept halogenated pharmaceutical wastes, equipped with appropriate effluent gas scrubbers [2, 4].
References
Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.